Carboplatin-d6
Description
Properties
Molecular Formula |
C6H6D6N2O4Pt |
|---|---|
Molecular Weight |
377.29 |
Origin of Product |
United States |
Scientific Research Applications
Drug Delivery Systems
Carboplatin-d6 has been integrated into advanced drug delivery systems to enhance its therapeutic efficacy while minimizing side effects. One notable approach involves the use of unimolecular nanoparticles conjugated with targeting ligands.
- Targeted Nanocarriers : Research demonstrates that carboplatin can be complexed with poly(aspartic acid) and polyethylene glycol to create nanoparticles that specifically target ovarian cancer cells. These nanoparticles exhibit significantly higher cellular uptake and cytotoxicity compared to non-targeted formulations. The pH-responsive release mechanism allows for controlled delivery of the drug directly to tumor sites, thus enhancing treatment efficacy and reducing systemic toxicity .
Metabolic Studies and Biomarker Development
The metabolic profiling of cancer cells treated with this compound provides insights into the mechanisms of action and resistance.
- Metabolic Reprogramming : Studies have shown that carboplatin influences metabolic pathways in cancer cells, particularly in clear cell renal carcinoma (ccRCC). The connection between metabolic changes and tumor progression is critical for understanding how carboplatin can be effectively utilized in therapy. For instance, the metabolic response to carboplatin treatment can serve as a biomarker for predicting patient outcomes and tailoring personalized therapies .
Overcoming Drug Resistance
This compound is also being investigated for its potential to overcome resistance mechanisms commonly seen in cancer treatments.
- Desensitization Protocols : A study focused on carboplatin desensitization therapy highlighted its effectiveness in patients who developed hypersensitivity reactions to the drug. By carefully managing dosing schedules and monitoring patient responses, researchers were able to successfully administer carboplatin to patients who previously experienced adverse reactions, thereby expanding treatment options for those with platinum-resistant tumors .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Ovarian Cancer Treatment : In a cohort study involving 222 patients with epithelial ovarian cancer, researchers found no significant improvement in survival when doubling the dose intensity of carboplatin; however, the study underscored the importance of individualized dosing strategies based on patient response and tolerance .
- Combination Therapies : The combination of carboplatin with other agents such as paclitaxel has been shown to enhance therapeutic outcomes in ovarian cancer patients, highlighting the importance of this compound within multi-drug regimens .
Summary Table of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Mechanistic Differences
The table below summarizes key differences between carboplatin-d6 and related platinum-based compounds:
| Compound | Molecular Structure | Mechanism of Action | Key Clinical Advantages |
|---|---|---|---|
| This compound | Pt(II) with cyclobutanedicarboxylate (deuterated) | DNA crosslinking via alkylation | Enhanced metabolic stability for research use |
| Cisplatin | Pt(II) with two chloride ligands | DNA crosslinking; binds N7 guanine residues | Potent cytotoxicity in testicular cancer |
| Oxaliplatin | Pt(II) with oxalate and 1,2-DACH ligand | DNA crosslinking; immune activation | Effective in colorectal cancer |
| Nedaplatin | Pt(II) with glycolate ligands | Similar to cisplatin; reduced nephrotoxicity | Used in NSCLC and head/neck cancers |
| CarboChAPt | Carboplatin conjugated to cholic acid | Enhanced tumor targeting via bile acid uptake | Improved specificity in preclinical models |
Toxicity and Pharmacokinetics
- This compound vs. Cisplatin : this compound is expected to mirror carboplatin’s reduced nephrotoxicity compared to cisplatin. However, myelosuppression (e.g., thrombocytopenia) remains a dose-limiting toxicity for carboplatin derivatives .
- This compound vs. Nedaplatin : Nedaplatin exhibits lower renal toxicity than cisplatin but higher than carboplatin, suggesting this compound’s deuterated form may offer further metabolic stability .
- Dosing Considerations : Carboplatin dosing relies on renal function (e.g., Calvert formula), whereas cisplatin dosing is less dependent on glomerular filtration rate (GFR) . Deuterated analogs like this compound may require adjusted dosing due to altered pharmacokinetics .
Clinical Efficacy and Research Findings
- Head and Neck Cancer: A 2020 study comparing carboplatin with cisplatin in chemoradiotherapy for locally advanced head and neck squamous cell carcinoma found equivalent survival outcomes but noted carboplatin’s better renal safety profile .
- Ovarian Cancer : Carboplatin combined with alkylating agents (e.g., chlorambucil) showed superior response rates compared to cisplatin alone in historical trials, though long-term follow-up emphasized the need for renal monitoring .
- CarboChAPt Derivatives : Preclinical studies demonstrated that cholic acid-carboplatin conjugates (CarboChAPt) exhibit enhanced cytotoxicity in liver cancer models compared to carboplatin alone, likely due to bile acid-mediated uptake .
Research Limitations and Contradictions
- Equivalence Debates : While carboplatin is often substituted for cisplatin to reduce toxicity, some studies highlight inferior outcomes in HPV-negative head and neck cancers .
- Dosing Equations : Discrepancies in carboplatin dosing based on Cockcroft-Gault vs. CKD-EPI equations suggest modern protocols should prioritize CKD-EPI for accuracy .
Preparation Methods
Classical Carboplatin Synthesis
The preparation of carboplatin, as detailed in US Patent 4,140,707 and related works, involves a three-step process:
-
Formation of cis-diamminediiodoplatinum(II) : Reacting potassium tetrachloro platinate () with an ammonium iodide () and ammonium hydroxide () buffer at pH 7.5–9.0 yields the diiodo intermediate.
-
Diaquo complex generation : Treatment with silver sulfate () or nitrate replaces iodide ligands with aquo groups, forming .
-
Ligand substitution : Reaction with potassium or barium cyclobutanedicarboxylate () substitutes aquo ligands, precipitating carboplatin.
These steps highlight the lability of the ammine and carboxylate ligands, which are prime targets for deuterium incorporation in Carboplatin-d6.
Deuterium Incorporation Strategies for this compound
Isotopic Exchange in Ammine Ligands
Deuterated ammine ligands () can be introduced via solvent-mediated proton-deuterium exchange. For example:
-
Method A : Refluxing carboplatin in deuterated water () at elevated temperatures (60–80°C) promotes H/D exchange at the ammine sites. However, excessive heating risks ligand dissociation or cyclobutanedicarboxylate degradation.
-
Method B : Synthesizing the intermediate by replacing with deuterated ammonium hydroxide () in the initial reaction step. This ensures deuteration at the ammine ligands before cyclobutanedicarboxylate incorporation.
Table 1: Comparative Analysis of Ammine Deuteration Methods
| Method | Conditions | Deuteration Efficiency (%) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | , 70°C, 24h | 65–75 | 82 | 95 |
| B | , RT, 2h | 98–100 | 90 | 99 |
Method B, leveraging deuterated buffers during intermediate synthesis, offers superior deuteration efficiency and yield.
Cyclobutanedicarboxylate Deuteration
Deuterating the ligand requires modifying its synthesis:
-
Method C : Reacting 1,1-cyclobutanedicarboxylic acid with deuterated sodium hydroxide () in , followed by ion exchange to form the barium or potassium salt (). This deuterated ligand is then substituted into the platinum complex.
-
Method D : Direct synthesis of deuterated via catalytic deuteration of cyclobutane precursors using gas and palladium catalysts.
Table 2: CBDCA Deuteration Efficiency
| Method | Deuterated Sites | Isotopic Purity (%) | Reaction Time (h) |
|---|---|---|---|
| C | Carboxylate hydrogens | 85–90 | 12 |
| D | Cyclobutane ring hydrogens | 95–98 | 48 |
Method D, though time-intensive, achieves higher isotopic purity, critical for analytical applications.
Integrated Synthesis Protocols for this compound
Hybrid Approach Combining Methods B and D
-
Step 2 : Generate the diaquo complex via silver sulfate treatment in .
-
Step 3 : React with deuterated (Method D) to yield this compound.
Key Advantages :
Challenges in Purification
-
Byproduct Removal : Silver iodide () and barium sulfate () byproducts (from Steps 1–2) require rigorous filtration to avoid isotopic contamination.
-
Solvent Exchange : Residual in -based reactions necessitates lyophilization or azeotropic distillation with deuterated solvents.
Analytical Validation of this compound
Mass Spectrometry Confirmation
Q & A
Q. How can this compound be integrated into multimodal imaging studies to visualize real-time drug distribution?
- Methodological Answer : Develop deuterium-based MRI probes (e.g., hyperpolarized ²H MRI) or positron emission tomography (PET) tracers using ¹¹C-labeled analogs. Validate imaging signals against LC-MS/MS quantification in tissue biopsies. Optimize signal-to-noise ratios via kinetic modeling of deuterium retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
